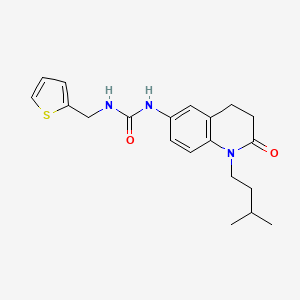
1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C20H25N3O2S and its molecular weight is 371.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic molecule of interest in medicinal chemistry due to its unique structural features and potential biological activities. Its design incorporates a tetrahydroquinoline core and a thiophene moiety, both of which are known to impart various pharmacological properties. This article explores the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure
The compound can be represented by the following molecular formula:
Its structure includes:
- A tetrahydroquinoline ring system.
- An isopentyl group contributing to lipophilicity.
- A thiophene ring that may enhance interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antimicrobial properties : The sulfonamide group in related compounds has been associated with antibacterial effects by inhibiting bacterial folate synthesis pathways.
- Neuroprotective effects : Derivatives of tetrahydroquinolines have shown promise in protecting neuronal cells and may be beneficial in treating cognitive disorders.
- Cannabinoid receptor modulation : Some tetrahydroquinoline derivatives have been reported to interact with cannabinoid receptors, potentially influencing metabolic processes and appetite regulation.
The specific mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses can be drawn from studies on structurally related compounds:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial growth, such as dihydropteroate synthase.
- Receptor Binding : The potential interaction with cannabinoid receptors suggests a role in modulating neurotransmitter release and neuronal excitability.
- Antioxidant Activity : Compounds within the tetrahydroquinoline class often exhibit antioxidant properties, which may contribute to their neuroprotective effects by reducing oxidative stress in neuronal tissues .
Research Findings
Recent studies have highlighted the biological activity of this compound and its derivatives:
Case Studies
In a recent investigation into the pharmacological profiles of tetrahydroquinoline derivatives, one study focused on the neuroprotective properties of similar compounds. The results indicated that these derivatives could significantly reduce neuronal apoptosis in models of oxidative stress . Another study highlighted the antibacterial efficacy against resistant strains of bacteria, showcasing the therapeutic potential of such compounds in addressing antibiotic resistance.
Propiedades
IUPAC Name |
1-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-14(2)9-10-23-18-7-6-16(12-15(18)5-8-19(23)24)22-20(25)21-13-17-4-3-11-26-17/h3-4,6-7,11-12,14H,5,8-10,13H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOSMDBEYDIZFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













